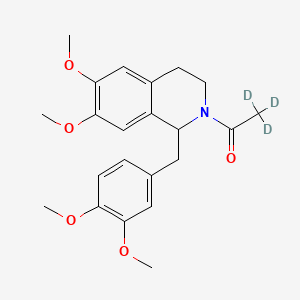

rac N-Acetyl Norlaudanosine-d3

Description

BenchChem offers high-quality rac N-Acetyl Norlaudanosine-d3 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about rac N-Acetyl Norlaudanosine-d3 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,2,2-trideuterio-1-[1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27NO5/c1-14(24)23-9-8-16-12-21(27-4)22(28-5)13-17(16)18(23)10-15-6-7-19(25-2)20(11-15)26-3/h6-7,11-13,18H,8-10H2,1-5H3/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIDKUPJJVWNDTF-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(=O)N1CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Metabolic Degradation of Cisatracurium Besylate: Pathways, Products, and Analytical Strategies

Executive Summary: Cisatracurium besylate is an intermediate-acting, non-depolarizing neuromuscular blocking agent widely utilized in clinical settings. Its distinct metabolic profile, characterized by organ-independent elimination, offers significant advantages, particularly in patients with renal or hepatic impairment. This guide provides a comprehensive technical overview of the metabolic degradation pathways of cisatracurium, the chemical nature and clinical relevance of its primary metabolites, and the validated analytical methodologies required for their accurate quantification. We will delve into the causality behind experimental choices and present self-validating protocols to ensure scientific integrity for researchers, scientists, and drug development professionals.

The Dual Pathways of Cisatracurium Degradation

The primary mechanism for the clearance of cisatracurium from the body is a spontaneous chemical process known as Hofmann elimination, which accounts for approximately 77-80% of its metabolism.[1][2][3] This process is complemented by a secondary pathway involving enzymatic ester hydrolysis. This dual-pathway degradation is largely independent of liver or kidney function, making cisatracurium a preferred agent in patients with organ dysfunction.[4][5]

Hofmann Elimination: A pH and Temperature-Dependent Chemical Degradation

Hofmann elimination is a chemical process, not an enzymatic one, that occurs spontaneously under physiological conditions (pH 7.4 and 37°C).[5][6] This reaction involves the cleavage of the bond between the central chain and the quaternary amine group of the cisatracurium molecule.[7] The rate of this degradation is directly influenced by physiological pH and temperature; increases in pH or temperature accelerate the process, while decreases slow it down.[2][8] This organ-independent pathway is the predominant route for cisatracurium's elimination.[9]

The primary products of Hofmann elimination are laudanosine and a monoquaternary acrylate metabolite, neither of which possesses neuromuscular blocking activity.[5][6]

Sources

- 1. Clinical pharmacokinetics of cisatracurium besilate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cisatracurium besilate - Wikipedia [en.wikipedia.org]

- 3. Cisatracurium [ld99.com]

- 4. Cisatracurium - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. oaji.net [oaji.net]

- 9. pfizermedical.com [pfizermedical.com]

The Gold Standard in Bioanalysis: A Technical Guide to rac N-Acetyl Norlaudanosine-d3

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of rac N-Acetyl Norlaudanosine-d3 as a stable isotope-labeled standard. We will delve into the core principles of its application, the rationale behind its use, and practical, field-proven insights for its successful implementation in quantitative bioanalytical assays.

The Critical Role of Internal Standards in Quantitative Bioanalysis

In the landscape of drug discovery and development, the precise quantification of analytes in biological matrices is paramount. Liquid chromatography-mass spectrometry (LC-MS) has emerged as the gold standard for this purpose due to its high sensitivity and selectivity.[1] However, the accuracy and reliability of LC-MS data can be compromised by several factors, including variability in sample preparation, matrix effects (ion suppression or enhancement), and fluctuations in instrument response.[2]

To mitigate these variabilities, an internal standard (IS) is incorporated into the analytical workflow. An ideal internal standard is a compound that is not naturally present in the sample, possesses similar physicochemical properties to the analyte, and behaves identically during sample extraction, derivatization, and chromatographic analysis.[3] The use of an IS allows for the normalization of the analyte's response, thereby ensuring the accuracy and precision of the quantitative data.[4]

Stable isotope-labeled (SIL) internal standards, where one or more atoms in the analyte molecule are replaced with their heavier stable isotopes (e.g., deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N)), are widely considered the most suitable choice for LC-MS-based bioanalysis.[5] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) strongly recommend their use whenever possible.[5] Deuterated standards, in particular, are frequently utilized due to the abundance of hydrogen atoms in most organic molecules and the relative ease and lower cost of their synthesis compared to ¹³C or ¹⁵N labeling.[4]

rac N-Acetyl Norlaudanosine-d3: A Profile

rac N-Acetyl Norlaudanosine-d3 is the deuterated analog of N-Acetyl Norlaudanosine. The "-d3" designation indicates that three hydrogen atoms in the acetyl group have been replaced with deuterium.

| Property | Value | Source |

| Chemical Name | 1-[1-[(3,4-Dimethoxyphenyl)methyl]-3,4-dihydro-6,7-dimethoxy-2(1H)-isoquinolinyl]ethanone-d3 | [6] |

| Molecular Formula | C22H24D3NO5 | [6] |

| Molecular Weight | 388.47 g/mol | [6] |

| Isotopic Enrichment | Typically ≥98% | Inferred from common standards |

The strategic placement of the deuterium atoms on the acetyl group is a critical aspect of the design of this internal standard. This position is generally not susceptible to back-exchange with hydrogen atoms from the surrounding solvent or matrix, ensuring the isotopic integrity of the standard throughout the analytical process.

Why Use a Deuterated Standard for N-Acetyl Norlaudanosine?

The primary rationale for using rac N-Acetyl Norlaudanosine-d3 is to have an internal standard that co-elutes with the unlabeled analyte and experiences the same ionization efficiency in the mass spectrometer's source.[4] This co-elution is crucial for compensating for matrix effects, which can cause significant variability in signal intensity.[2] Since the deuterated and non-deuterated forms have virtually identical chemical properties, they will behave in the same manner during all stages of sample processing and analysis.[7]

Applications in Pharmacokinetic and Drug Metabolism Studies

Norlaudanosine and its derivatives are relevant in several areas of pharmacological research. Norlaudanosine itself is a metabolite of the neuromuscular blocking agent atracurium.[8] The N-acetylation of compounds is a common metabolic pathway in humans, mediated by N-acetyltransferase (NAT) enzymes.[9] Therefore, the quantification of N-Acetyl Norlaudanosine may be crucial in studies investigating:

-

The metabolism and pharmacokinetics of parent drugs that are metabolized to norlaudanosine and subsequently N-acetylated.

-

The activity of N-acetyltransferase enzymes.

-

Toxicokinetic assessments where norlaudanosine or its metabolites are of interest.

Experimental Protocol: A Representative Bioanalytical Method

While a specific published method for rac N-Acetyl Norlaudanosine-d3 may not be readily available, the following protocol represents a robust and reliable approach based on established principles for the quantification of small molecules in plasma using LC-MS/MS.

Materials and Reagents

-

Analytes: rac N-Acetyl Norlaudanosine, rac N-Acetyl Norlaudanosine-d3

-

Solvents: Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA) - all LC-MS grade

-

Reagents: Human plasma (with anticoagulant, e.g., K2EDTA)

-

Equipment: Liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS), analytical balance, centrifuge, vortex mixer, pipettes.

Preparation of Stock and Working Solutions

-

Stock Solutions (1 mg/mL): Accurately weigh approximately 1 mg of rac N-Acetyl Norlaudanosine and rac N-Acetyl Norlaudanosine-d3 and dissolve in an appropriate solvent (e.g., methanol) to a final concentration of 1 mg/mL.

-

Working Solutions: Prepare serial dilutions of the stock solutions with a suitable solvent mixture (e.g., 50:50 ACN:water) to create working solutions for calibration standards and quality controls (QCs). The internal standard working solution should be prepared at a concentration that provides an adequate response in the mass spectrometer.

Sample Preparation: Protein Precipitation

Protein precipitation is a common and straightforward method for extracting small molecules from plasma.

-

Aliquoting: To 50 µL of plasma sample (blank, calibration standard, QC, or unknown), add 10 µL of the internal standard working solution.

-

Precipitation: Add 200 µL of cold acetonitrile to each sample.

-

Vortexing: Vortex the samples vigorously for 1 minute to ensure complete protein precipitation.

-

Centrifugation: Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean vial or 96-well plate for LC-MS/MS analysis.

LC-MS/MS Conditions (Representative)

-

LC System: A suitable UHPLC system.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: A linear gradient from low to high organic phase (e.g., 5% to 95% B over 5 minutes).

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

MS System: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

MRM Transitions: These would need to be optimized by infusing the pure compounds. A hypothetical example:

-

rac N-Acetyl Norlaudanosine: Q1: 386.2 -> Q3: 192.1

-

rac N-Acetyl Norlaudanosine-d3: Q1: 389.2 -> Q3: 192.1 (assuming fragmentation does not involve the acetyl group).

-

Method Validation

The bioanalytical method must be validated according to regulatory guidelines (e.g., FDA or EMA/ICH M10).[5] Key validation parameters include:

-

Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

-

Accuracy and Precision: Determined by analyzing QC samples at multiple concentration levels on different days.

-

Calibration Curve: The relationship between the analyte concentration and the instrument response.

-

Matrix Effect: The influence of matrix components on the ionization of the analyte and internal standard.

-

Stability: The stability of the analyte in the biological matrix under various storage and handling conditions.

Data Interpretation and Trustworthiness

The use of rac N-Acetyl Norlaudanosine-d3 as an internal standard provides a self-validating system. The peak area ratio of the analyte to the internal standard is used for quantification. This ratio should remain constant even if there are variations in sample recovery or instrument response. A consistent internal standard response across all samples (calibration standards, QCs, and unknowns) is a key indicator of a robust and reliable assay. Any significant deviation in the internal standard response should be investigated.

Conclusion

rac N-Acetyl Norlaudanosine-d3 is an invaluable tool for the accurate and precise quantification of N-Acetyl Norlaudanosine in biological matrices. Its use as a stable isotope-labeled internal standard aligns with regulatory expectations and the best practices of modern bioanalysis. By understanding the principles of its application and implementing a rigorously validated LC-MS/MS method, researchers can generate high-quality data that is crucial for advancing drug development and pharmacokinetic studies.

References

-

Splendid Lab Pvt. Ltd. (n.d.). rac N-Acetyl Norlaudanosine-d3. Retrieved from [Link]

-

AptoChem. (2008). Deuterated internal standards and bioanalysis. Retrieved from [Link]

-

European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

-

U.S. Food and Drug Administration. (2019). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

-

International Council for Harmonisation. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

-

Varin, F., Ducharme, J., & Donati, F. (1991). Pharmacokinetic modelling of a parent drug and its metabolite. Atracurium and laudanosine. Journal of pharmacokinetics and biopharmaceutics, 19(3), 287–301. [Link]

-

Jonge, W. J., van den Brink, I., van der Lingen, A. C., & van den Berg, R. J. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry : RCM, 19(16), 2229–2238. [Link]

-

Bioanalysis Zone. (n.d.). LC-MS. Retrieved from [Link]

-

KCAS Bio. (2017, August 30). The Value of Deuterated Internal Standards. Retrieved from [Link]

-

Parker, C. J., Hunter, J. M., & Jones, R. S. (1990). Pharmacokinetics of atracurium and laudanosine in the elderly. British journal of anaesthesia, 64(2), 177–182. [Link]

-

Gotor, R., & Gotor, V. (2017). Mechanism of the cardiovascular activity of laudanosine: comparison with papaverine and other benzylisoquinolines. British journal of pharmacology, 120(6), 779–786. [Link]

-

Alexandrova, L. (2010, September 2). LC-MS/MS QUANTITATION IN DRUG DISCOVERY & DEVELOPMENT. SlideShare. [Link]

-

ResolveMass Laboratories Inc. (2025, November 8). Deuterated Standards for LC-MS Analysis. Retrieved from [Link]

-

Gotor, R., & Gotor, V. (1997). Mechanism of the cardiovascular activity of laudanosine: comparison with papaverine and other benzylisoquinolines. British journal of pharmacology, 120(6), 779–786. [Link]

-

Grant, D. M., & Blum, M. (1990). Drug metabolising N-acetyltransferase activity in human cell lines. Biochemical pharmacology, 39(8), 1331–1335. [Link]

-

Lu, T., Wang, M., Sun, J., Li, Y., & Li, G. (2025). Quantitative LC-MS/MS profiling of N-Acetylcysteine in chicken plasma: Method validation and pharmacokinetic characterization. Journal of Chromatography B, 1246, 124233. [Link]

-

Wang, L., Wang, C., & Liu, Q. (2017). Metabolic pathways and pharmacokinetics of natural medicines with low permeability. Journal of Drug Targeting, 25(9-10), 779-788. [Link]

-

Al-Hadiya, Z. H. (n.d.). Metabolic Changes of Drugs and Related Organic Compounds. Retrieved from [https://www.slideshare.net/zha Alhadiya/metabolic-changes-of-drugs-and-related-organic-compounds]([Link] Alhadiya/metabolic-changes-of-drugs-and-related-organic-compounds)

-

Li, Y., Zhang, Y., Wang, Y., Zhang, Y., & Zhang, Y. (2022). Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS. Molecules, 27(13), 4192. [Link]

-

Bhat, K., N, S. K., & M, S. (2017). Development and Validation of an Analytical Method for Related Substances in N-acetyl–L-cysteine Effervescent Tablets by RP-HPLC. Indian Journal of Pharmaceutical Education and Research, 51(4), 633-641. [Link]

-

Jamuna Rani, R. (n.d.). METABOLISM. SlideShare. [Link]

-

Chapman, J. R. (2012). N-Acylethanolamines and related compounds: aspects of metabolism and functions. Trends in plant science, 17(3), 159–167. [Link]

-

Reiter, R. J., Tan, D. X., & Galano, A. (2021). Melatonin, Its Metabolites and Their Interference with Reactive Nitrogen Compounds. Molecules, 26(14), 4089. [Link]

-

Dargan, P. I., & Wood, D. M. (2020). Pharmacokinetics of Mephedrone Enantiomers in Whole Blood after a Controlled Intranasal Administration to Healthy Human Volunteers. Journal of analytical toxicology, 44(9), 929–936. [Link]

-

Chiron. (n.d.). Why do toxicologists need an internal standard?. Retrieved from [Link]

Sources

- 1. bioanalysis-zone.com [bioanalysis-zone.com]

- 2. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]

- 3. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]

- 6. resolvemass.ca [resolvemass.ca]

- 7. Pharmacokinetic modelling of a parent drug and its metabolite. Atracurium and laudanosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Drug metabolising N-acetyltransferase activity in human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

understanding the synthesis of rac N-Acetyl Norlaudanosine-d3

Executive Summary

Target Molecule: rac-N-Acetyl Norlaudanosine-d3 (

This guide details the laboratory synthesis of racemic N-Acetyl Norlaudanosine-d3. As a stable isotope-labeled derivative of Norlaudanosine (Tetrahydropapaverine), this compound is critical for normalizing matrix effects in the bioanalysis of neuromuscular blocking agents. The protocol prioritizes the N-acetylation-d3 pathway, utilizing readily available Papaverine as the starting scaffold to ensure cost-efficiency and stereochemical consistency (racemic).

Retrosynthetic Analysis & Strategy

The synthesis is designed around the "Label-Last" principle to maximize the isotopic efficiency of the expensive deuterated reagent.

-

Step 1 (Scaffold Prep): Reduction of the heteroaromatic isoquinoline ring of Papaverine to yield the secondary amine, rac-Norlaudanosine.

-

Step 2 (Isotopic Labeling): N-acylation using Acetic Anhydride-d6 (

) or Acetyl Chloride-d3 (

Reaction Scheme

The following directed graph illustrates the chemical pathway and critical decision nodes.

Figure 1: Synthetic route from Papaverine to the deuterated N-acetyl standard.[1]

Experimental Protocols

Step 1: Preparation of rac-Norlaudanosine (Tetrahydropapaverine)

Note: If commercial rac-Norlaudanosine is available, proceed directly to Step 2.

Objective: Reduce the C1-N double bond and the aromatic pyridine ring of the isoquinoline core.

Reagents: Papaverine HCl, Sodium Borohydride (

-

Dissolution: Dissolve Papaverine HCl (10 mmol, 3.76 g) in Methanol (50 mL). Ensure complete solvation; slight warming (30°C) is permissible.

-

Reduction: Cool the solution to 0°C in an ice bath. Add

(40 mmol, 1.51 g) portion-wise over 20 minutes. Caution: Hydrogen gas evolution. -

Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (Mobile Phase: DCM/MeOH 9:1). The fluorescent Papaverine spot should disappear.

-

Quench & Workup:

-

Evaporate Methanol under reduced pressure.

-

Resuspend residue in water (50 mL) and adjust pH to >12 using 1M NaOH.

-

Extract with Dichloromethane (DCM) (

mL). -

Dry combined organics over

, filter, and concentrate.

-

-

Yield: Expect ~90-95% yield of a pale yellow oil or solid (rac-Norlaudanosine).

Step 2: Synthesis of rac-N-Acetyl Norlaudanosine-d3 (The Labeling Step)

Objective: Introduce the

-

Setup: Flame-dry a 50 mL round-bottom flask and purge with Nitrogen (

). -

Solvation: Dissolve rac-Norlaudanosine (2 mmol, ~686 mg) in anhydrous DCM (10 mL). Add Triethylamine (3 mmol, 418 µL) as a base scavenger.

-

Addition: Cool to 0°C. Add Acetic Anhydride-d6 (2.4 mmol, ~250 mg) dropwise via syringe.

-

Technical Note: A slight excess (1.2 eq) of the deuterated reagent ensures complete conversion of the amine, preventing difficult separation of the starting material later.

-

-

Completion: Stir at room temperature for 2 hours.

-

Workup (Critical for Purity):

-

Wash reaction mixture with 1M HCl (10 mL) to remove unreacted amine precursor and TEA. The product is an amide and will remain in the organic layer.

-

Wash with Sat.

(to remove acetic acid-d3 byproduct). -

Wash with Brine, dry over

, and concentrate.

-

Purification & Characterization Logic

The purity of an internal standard is paramount to avoid "cross-talk" in mass spectrometry channels.

Purification Workflow

Figure 2: Purification logic to separate the neutral amide product from basic precursors.

Analytical Validation

| Parameter | Method | Expected Result (Criteria) |

| Identity | 1H NMR (400 MHz, CDCl3) | Absence of singlet at ~2.1 ppm (Acetyl |

| Isotopic Purity | HRMS (ESI+) | |

| Chemical Purity | HPLC-UV (254 nm) | > 98% area purity. No peak corresponding to Norlaudanosine. |

| Rotamers | NMR | N-Acetyl tetrahydroisoquinolines often exhibit rotamers (cis/trans amide bond) in NMR at RT, causing peak doubling/broadening. This is normal. |

Scientific Grounding & Mechanism[2]

Mechanism of Action

The synthesis relies on Nucleophilic Acyl Substitution . The secondary amine of Norlaudanosine acts as the nucleophile, attacking the carbonyl carbon of the deuterated acetic anhydride. The tetrahedral intermediate collapses to expel acetate-d3, forming the stable amide bond.

Why N-Acetyl-d3?

While deuterium can be introduced onto the O-methyl groups, that requires a total synthesis (Bischler-Napieralski) starting from deuterated homoveratrylamine or homoveratric acid. The N-acetyl-d3 route described here is:

-

Faster: 2 steps vs. 6+ steps.

-

Stable: The amide bond is robust against metabolic cleavage in typical in-vitro incubations (unlike labile protons).

-

Economical: Acetic Anhydride-d6 is a commodity isotope reagent.

Reference Data

-

Parent Drug Metabolism: Laudanosine is the major metabolite of Atracurium via Hofmann elimination [1].[2]

-

Precursor Synthesis: The reduction of Papaverine to Norlaudanosine is a classic transformation in alkaloid chemistry, often citing the use of Borohydrides for chemoselectivity [2].

-

Deuteration Standards: Acylation with labeled anhydrides is the standard protocol for generating drug-metabolite internal standards [3].

References

-

ResearchGate. Laudanosine, an atracurium and cisatracurium metabolite.[3] Available at: [Link]

- Google Patents.Process for the preparation of papaverine (and derivatives).

-

Canadian Science Publishing. Preparation of Deuterated Methyl Benzenes (Context on Acetyl-d3 reagents). Available at: [Link]

-

PubChem. rac N-Acetyl Norlaudanosine-d3 Compound Summary. Available at: [Link]

Sources

Methodological & Application

LC-MS/MS method development for rac N-Acetyl Norlaudanosine-d3

An In-depth Technical Guide to the Development and Validation of a Stereoselective LC-MS/MS Method for rac-N-Acetyl Norlaudanosine-d3 in Human Plasma

Authored by: A Senior Application Scientist

Abstract

This application note details a comprehensive, robust, and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the stereoselective quantification of N-Acetyl Norlaudanosine enantiomers in human plasma. The method employs a deuterated internal standard (N-Acetyl Norlaudanosine-d3) to ensure the highest degree of accuracy and precision, in line with the principles of isotope dilution mass spectrometry.[1] The protocol achieves effective chiral separation using a polysaccharide-based chiral stationary phase under reversed-phase conditions, making it fully compatible with mass spectrometric detection.[2] The method has been rigorously validated according to the current bioanalytical method validation guidelines issued by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), demonstrating its suitability for pharmacokinetic and toxicokinetic studies in regulated drug development.[3][4][5]

Introduction: The Imperative for Stereoselective Bioanalysis

N-Acetyl Norlaudanosine is a significant metabolite or derivative within the tetrahydroisoquinoline alkaloid class of compounds. As many molecules in this class possess chiral centers, their enantiomers can exhibit markedly different pharmacological and toxicological profiles. Consequently, regulatory bodies such as the FDA mandate the development of stereoselective analytical methods to individually quantify enantiomers in biological matrices.[6]

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the definitive technique for bioanalysis due to its superior sensitivity, selectivity, and speed.[7] The critical challenge lies in coupling effective chiral chromatographic separation with the demands of MS detection. Furthermore, the inherent variability of biological matrices necessitates a strategy to correct for analytical imprecision. The use of a stable isotope-labeled (SIL) internal standard, such as N-Acetyl Norlaudanosine-d3, is the gold standard for this purpose.[1][8] A SIL internal standard is chemically identical to the analyte, ensuring it co-elutes and experiences the same matrix effects, ion suppression, or extraction losses, thereby providing a reliable basis for accurate quantification.[9][10]

This guide provides a detailed walkthrough of the method development process, from initial parameter optimization to full validation, explaining the scientific rationale behind each decision to deliver a field-proven, reliable analytical protocol.

Integrated Method Workflow

The analytical process follows a systematic and linear progression designed for efficiency and reproducibility. The workflow ensures that each stage is optimized to contribute to the overall robustness of the final method.

Experimental Protocols & Methodologies

Materials, Reagents, and Standards

-

Analytes: Racemic N-Acetyl Norlaudanosine and N-Acetyl Norlaudanosine-d3 (Internal Standard, IS) were sourced from a certified supplier.

-

Solvents: HPLC-grade or LC-MS grade methanol and acetonitrile were used.

-

Reagents: Formic acid (reagent grade, ~99%) and ammonium formate (analytical grade) were utilized.

-

Water: Deionized water was purified using a Milli-Q system.

-

Biological Matrix: Drug-free human plasma was obtained from a registered biobank.

Instrumentation

-

LC System: A high-performance liquid chromatography (UHPLC) system capable of delivering precise gradients at high pressures.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with a heated electrospray ionization (ESI) source.

-

Control Software: Instrument control, data acquisition, and processing were performed using the manufacturer's supplied software suite.

Preparation of Standard and Quality Control (QC) Solutions

-

Stock Solutions (1 mg/mL): Individual stock solutions of the racemic analyte and the d3-IS were prepared by dissolving the accurately weighed reference standards in methanol.

-

Working Solutions:

-

Analyte working solutions for calibration curve (CC) standards and quality control (QC) samples were prepared by serial dilution of the stock solution with 50:50 (v/v) methanol:water.

-

An IS working solution (e.g., 100 ng/mL) was prepared by diluting the IS stock solution in the same diluent.

-

-

Calibration and QC Samples: CC standards and QC samples were prepared by spiking appropriate volumes of the analyte working solutions into blank human plasma. Per regulatory guidelines, a minimum of six to eight non-zero calibrators are required to define the calibration curve.[4][11] QCs were prepared at four levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).

Sample Preparation: Protein Precipitation (PPT)

Protein precipitation was selected for its simplicity, high throughput, and sufficient cleanup for this application.

LC-MS/MS Method Development: A Rationale-Driven Approach

Chiral Liquid Chromatography

The cornerstone of this method is the effective separation of the two enantiomers.

-

Causality of Column Choice: Polysaccharide-based chiral stationary phases (CSPs) are highly effective for a broad range of chiral compounds.[12] A column with a cellulose-based selector was chosen. These phases operate through a combination of interactions (hydrogen bonding, dipole-dipole, π-π interactions, and steric hindrance) to differentiate between enantiomers. A reversed-phase mobile phase was selected as it is directly compatible with ESI-MS, avoiding the issues associated with normal-phase solvents which often require complex interfacing or are detrimental to ionization.[2]

-

Mobile Phase Optimization: The mobile phase composition directly influences both retention and enantiomeric resolution.

-

Organic Modifier: Methanol and acetonitrile were evaluated. Methanol often provides better selectivity for chiral separations on polysaccharide CSPs due to its hydrogen-bonding capabilities.

-

Aqueous Phase Additive: A low concentration of an acid (formic acid) and a salt (ammonium formate) was used. Formic acid aids in the protonation of the analyte for positive mode ESI, while ammonium formate helps to improve peak shape and chromatographic consistency.

-

-

Final Optimized LC Conditions:

| Parameter | Setting |

| Column | Chiral Cellulose-based CSP (e.g., 100 mm x 2.1 mm, 3 µm) |

| Mobile Phase A | 0.1% Formic Acid and 2 mM Ammonium Formate in Water |

| Mobile Phase B | 0.1% Formic Acid in Methanol |

| Gradient | 30% B to 80% B over 5 minutes, hold for 1 min, re-equilibrate for 2 min |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 35 °C |

| Injection Volume | 5 µL |

Tandem Mass Spectrometry (MS/MS)

-

Ionization: Electrospray ionization in the positive ion mode (ESI+) was selected due to the presence of a tertiary amine in the N-Acetyl Norlaudanosine structure, which is readily protonated. Source parameters (gas temperatures, gas flows, and spray voltage) were optimized by infusing the analyte to maximize signal intensity.

-

MRM Transition Selection: The core of MS/MS selectivity lies in Multiple Reaction Monitoring (MRM).

-

Precursor Ion ([M+H]⁺): The analyte and IS were infused into the mass spectrometer to identify their respective singly-charged parent ions.

-

Product Ion Spectra: The precursor ions were subjected to collision-induced dissociation (CID) at varying collision energies to produce a fragmentation spectrum. The most abundant and stable product ions were selected for quantification. This two-stage mass filtering drastically reduces chemical noise and enhances selectivity. The fragmentation of isoquinoline alkaloids often involves cleavage of the bonds beta to the nitrogen atom or within the isoquinoline core.[13]

-

-

Optimized MS/MS Parameters:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |

| N-Acetyl Norlaudanosine | 342.2 | 192.1 (Quantifier) | 25 | 100 |

| (Enantiomer 1 & 2) | 342.2 | 137.1 (Qualifier) | 35 | 50 |

| N-Acetyl Norlaudanosine-d3 | 345.2 | 192.1 | 25 | 100 |

Note: The product ion for the d3-IS is identical to the analyte because the deuterium labels are on the N-acetyl group, which is lost as a neutral fragment during the primary fragmentation pathway.

Bioanalytical Method Validation (BMV)

The developed method was subjected to a full validation protocol consistent with international regulatory standards to ensure its reliability for analyzing study samples.[3][4][5][11][14][15]

Validation Experiments and Acceptance Criteria

| Validation Parameter | Purpose | Key Acceptance Criteria (Chromatographic Assays) |

| Selectivity | To ensure no significant interference from endogenous matrix components at the retention times of the analyte and IS. | Response in blank matrix <20% of LLOQ for analyte and <5% for IS. |

| Calibration Curve | To demonstrate the relationship between instrument response and concentration over the intended analytical range. | Minimum of 6 non-zero standards. R² ≥ 0.99. Back-calculated concentrations within ±15% of nominal (±20% at LLOQ).[4][16] |

| Accuracy & Precision | To determine the closeness of measured concentrations to the nominal value (accuracy) and the degree of scatter (precision). | Intra- and inter-assay precision (%CV) ≤15% (≤20% at LLOQ). Intra- and inter-assay accuracy (% bias) within ±15% (±20% at LLOQ).[11] |

| LLOQ | To define the lowest concentration that can be quantified with acceptable accuracy and precision. | Must meet accuracy/precision criteria. Analyte signal should be at least 5 times the signal of a blank sample.[17] |

| Recovery | To assess the efficiency of the extraction process. | Recovery should be consistent and reproducible, though it does not need to be 100%. |

| Matrix Effect | To evaluate the suppression or enhancement of ionization caused by co-eluting matrix components. | The CV of the IS-normalized matrix factor should be ≤15%. |

| Stability | To ensure the analyte is stable under various storage and processing conditions (freeze-thaw, bench-top, long-term, post-preparative). | Mean concentration at each stability condition should be within ±15% of the nominal concentration. |

Representative Chromatograms

(Illustrative chromatograms would be presented here, showing the clear separation of Enantiomer 1, Enantiomer 2, and the co-eluting Internal Standard at the LLOQ level, contrasted with a blank plasma sample showing no interfering peaks.)

Conclusion

This application note presents a highly selective, sensitive, and robust LC-MS/MS method for the simultaneous quantification of N-Acetyl Norlaudanosine enantiomers in human plasma. The successful chiral separation, coupled with the use of a stable isotope-labeled internal standard, ensures high-quality data that is defensible in a regulated environment. The method was fully validated according to stringent FDA and EMA guidelines and is fit for purpose, ready to be deployed in clinical and non-clinical studies requiring stereoselective pharmacokinetic analysis.

References

-

Bioanalytical method validation - Scientific guideline . European Medicines Agency (EMA). [Link]

-

Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis . ResolveMass Laboratories Inc. [Link]

-

A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES . International Journal of Pharmaceutical Sciences and Research. [Link]

-

Deuterated Standards for LC-MS Analysis . ResolveMass Laboratories Inc. [Link]

-

EMA Guideline on bioanalytical Method Validation adopted . ECA Academy. [Link]

-

Guideline on bioanalytical method validation . European Medicines Agency (EMA). [Link]

-

The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content . European Bioanalysis Forum. [Link]

-

EMA released for public consultation the draft ICH guideline M10 on bioanalytical method validation . EPTRI. [Link]

-

Essential FDA Guidelines for Bioanalytical Method Validation . ResolveMass Laboratories Inc. [Link]

-

The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations . Waters Corporation. [Link]

-

Bioanalytical Method Validation Guidance for Industry . U.S. Food and Drug Administration (FDA). [Link]

-

Bioanalytical Method Validation . U.S. Food and Drug Administration (FDA). [Link]

-

Chiral separation of norlaudanosoline, laudanosoline, laudanosine, chlorthalidone, and three benzoin derivatives using amino acid based molecular micelles . LSU Scholarly Repository. [Link]

-

(PDF) Chiral Separation of Norlaudanosoline, Laudanosoline, Laudanosine, Chlorthalidone, and Three Benzoin Derivatives Using Amino Acid Based Molecular Micelles . ResearchGate. [Link]

-

Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics . PMC - National Center for Biotechnology Information. [Link]

-

Docket No. FDA 2013-D-1020: FDA Draft Guidance for Industry - Bioanalytical Method Validation . Regulations.gov. [Link]

-

Dissection of Fragmentation Pathways in Protonated N-acetylhexosamines . PMC - National Center for Biotechnology Information. [Link]

-

BIO-Analytical Method Development and Validation By LC/MS/MS Technique . Journal of Neonatal Surgery. [Link]

-

The MS and MS 2 spectra (a, b) and proposed fragmentation pathway (c)... . ResearchGate. [Link]

-

Analytical Method Summaries . Eurofins. [Link]

-

Mass Spectrometry - Fragmentation Patterns . Chemistry LibreTexts. [Link]

-

Separation of Chiral Enantiomers in LC Enantioseparations . LCGC International. [Link]

-

Ion fragmentation of small molecules in mass spectrometry . University of Alabama at Birmingham. [Link]

-

Playing with Selectivity for Optimal Chiral Separation . LCGC International. [Link]

-

Development of LC/MS techniques for plant and drug metabolism studies . OuluREPO. [Link]

-

Mass Spectrometry: Fragmentation . University of California, Davis. [Link]

-

Development and Validation of the LC–MS/MS Method for Determination of 130 Natural and Synthetic Cannabinoids in Cannabis Oil . MDPI. [Link]

-

Quantitative Analysis of Residual Artificial Sweeteners in Surface Water by Highly Sensitive LC/MS/MS Method . Shimadzu. [Link]

-

Development and Validation of an Analytical Method for Related Substances in N-acetyl–L-cysteine Effervescent Tablets by RP-HPLC . ResearchGate. [Link]

-

LC-MS/MS for Assessing the Incorporation and Repair of N2-Alkyl-2′-deoxyguanosine in Genomic DNA . PMC - National Center for Biotechnology Information. [Link]

-

Chemical Isotope Labeling LC-MS Metabolomics Analysis Report . The Metabolomics Innovation Centre. [Link]

-

Simultaneous Measurement of Amino Acid Enantiomers in Aged Mouse Brain Samples by LC/MS/MS Combined with Derivatization Using N α -(5-Fluoro-2,4-dinitrophenyl)-l-leucinamide (l-FDLA) . MDPI. [Link]

-

Accurate quantification of endogenous N-acylethanolamides by chemical isotope labeling coupled with liquid chromatography-tandem mass spectrometry . PubMed. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. lcms.cz [lcms.cz]

- 3. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 4. resolvemass.ca [resolvemass.ca]

- 5. fda.gov [fda.gov]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. jneonatalsurg.com [jneonatalsurg.com]

- 8. resolvemass.ca [resolvemass.ca]

- 9. resolvemass.ca [resolvemass.ca]

- 10. texilajournal.com [texilajournal.com]

- 11. academy.gmp-compliance.org [academy.gmp-compliance.org]

- 12. chromatographyonline.com [chromatographyonline.com]

- 13. researchgate.net [researchgate.net]

- 14. EMA Guideline on bioanalytical Method Validation adopted - ECA Academy [gmp-compliance.org]

- 15. id-eptri.eu [id-eptri.eu]

- 16. downloads.regulations.gov [downloads.regulations.gov]

- 17. Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Pharmacokinetic Analysis of Atracurium via LC-MS/MS Using Deuterated Internal Standards

Abstract & Scope

This application note details a robust protocol for the quantification of Atracurium and its major metabolite, Laudanosine , in human plasma. Unlike stable small molecules, Atracurium undergoes spontaneous Hofmann elimination and ester hydrolysis in vivo and ex vivo, creating a moving target for bioanalysts.[1]

Standard analytical approaches often fail due to post-sampling degradation.[1] This guide introduces a Self-Validating Protocol utilizing Deuterated Internal Standards (Atracurium-d3/d6 and Laudanosine-d3) to correct for matrix effects and extraction variances, coupled with a strict Acidification Stabilization workflow.

Mechanism of Action & Instability

To design a valid PK assay, one must understand the degradation pathway.[1] Atracurium degrades via two distinct non-enzymatic pathways that are pH- and temperature-dependent.[1][2][3][4]

The Analytical Challenge

-

Hofmann Elimination: At physiological pH (7.[1]4) and temperature (37°C), the quaternary ammonium group degrades spontaneously.[1]

-

Ex Vivo Artifacts: If blood samples are not immediately stabilized (cooled and acidified), Atracurium continues to degrade into Laudanosine in the collection tube, leading to underestimation of AUC for the parent drug and overestimation of the metabolite.

Degradation Pathway Diagram

The following diagram illustrates the concurrent pathways that must be arrested during sample collection.

Figure 1: Atracurium degradation pathways. Hofmann elimination is the primary driver of instability in plasma samples.

The Deuterated Advantage (Internal Standards)

Using structural analogs (e.g., Verapamil or Vecuronium) is insufficient for Atracurium PK because they do not compensate for the specific ionization suppression caused by the stabilization acid or the specific degradation rate if handling is delayed.[1]

Why Deuterated Standards (SIL-IS) are Mandatory:

-

Co-Elution: Atracurium-d6 co-elutes with the analyte.[1] Any ion suppression caused by phospholipids or the acidification buffer at that specific retention time affects both equally, allowing the ratio to remain accurate.

-

Compensation for Handling: If slight degradation occurs during the extraction step (despite precautions), the deuterated analog (chemically identical) will likely degrade at a similar rate, partially normalizing the error.[1]

Recommended Standards:

Experimental Protocol

Materials

-

LC-MS Grade Solvents: Acetonitrile (ACN), Methanol (MeOH), Water.[1]

-

Stabilizer: 50% Formic Acid (FA) or 1M Sulfuric Acid.[1]

-

Column: C18 or CN (Cyano) column (e.g., Phenomenex Luna CN or Waters XBridge C18), 50mm x 2.1mm, 3-5µm.

-

Instrumentation: Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+ or Thermo Altis).

Sample Collection & Stabilization (The "Bedside" Protocol)

This is the most critical step.[1] Failure here invalidates the entire study.

-

Preparation: Pre-fill collection tubes (Vacutainers) with 20 µL of 50% Formic Acid per 1 mL of expected blood volume .

-

Draw: Collect blood directly into the pre-acidified tubes.

-

Mix: Invert gently 5 times (do not shake vigorously to avoid hemolysis).

-

Chill: Immediately place on wet ice (0°C).

-

Centrifuge: Spin at 4°C, 3000 x g for 10 minutes within 30 minutes of collection.

-

Store: Transfer plasma to cryovials and store at -80°C.

Sample Preparation (Protein Precipitation)

-

Thaw plasma on ice.

-

Aliquot 50 µL of plasma into a 96-well plate.

-

Add 20 µL of Internal Standard working solution (Atracurium-d6 / Laudanosine-d3 in 50% MeOH).

-

Add 200 µL of chilled Acetonitrile (containing 0.1% Formic Acid) to precipitate proteins.

-

Vortex for 2 minutes.

-

Centrifuge at 4000 x g for 10 minutes at 4°C.

-

Transfer 100 µL of supernatant to a fresh plate and dilute with 100 µL of Water (0.1% FA).

LC-MS/MS Methodology

Chromatographic Conditions:

-

Mobile Phase A: 10mM Ammonium Formate in Water (pH 3.5 with FA).[1]

-

Mobile Phase B: Acetonitrile.[1]

-

Flow Rate: 0.4 mL/min.[1]

| Time (min) | % Mobile Phase B | Event |

| 0.0 | 10 | Initial Hold |

| 0.5 | 10 | Start Gradient |

| 3.0 | 90 | Elution |

| 4.0 | 90 | Wash |

| 4.1 | 10 | Re-equilibration |

| 5.5 | 10 | End Run |

Mass Spectrometry Parameters (MRM Transitions): Note: Atracurium is a bis-quaternary ammonium compound.[1] It ionizes primarily as the divalent cation [M]2+.[1]

| Analyte | Polarity | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Atracurium | Positive | 464.2 ([M]2+) | 358.2 | 25 |

| Atracurium-d6 (IS) | Positive | 467.2 ([M]2+) | 361.2 | 25 |

| Laudanosine | Positive | 358.2 ([M+H]+) | 206.1 | 30 |

| Laudanosine-d3 (IS) | Positive | 361.2 ([M+H]+) | 209.1 | 30 |

Analytical Workflow Diagram

Figure 2: End-to-end sample workflow emphasizing the critical acidification step prior to IS addition.

Validation & Quality Control (FDA/EMA Alignment)

To ensure scientific integrity, the method must be validated according to FDA Bioanalytical Method Validation Guidance (2018) [1].[1][5]

Stability Assessment

Because of the known instability, you must perform a specific Bench-Top Stability test:

-

Spike plasma with Atracurium.[1]

-

Split into two pools: Acidified (pH 3.5) and Neutral (pH 7.4) .

-

Keep at Room Temperature for 0, 1, 2, and 4 hours.

-

Acceptance Criteria: The Acidified pool must remain within ±15% of nominal concentration. The Neutral pool will likely show >20% degradation within 1 hour, validating the need for the acidification protocol.[1]

Internal Standard Response

Monitor the IS response plot across the entire run.

-

Pass: IS area counts are consistent (CV < 15%) across standards, QCs, and subject samples.

-

Fail: A systematic drop in IS response in subject samples compared to standards indicates matrix suppression that the IS is trying to correct, or potential degradation of the IS itself if the samples were not properly acidified.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| High Laudanosine in T=0 samples | Ex vivo degradation.[1] | Check acidification step.[1][6] If blood sat at room temp before acid was added, Atracurium converted to Laudanosine.[1] |

| Peak Tailing | Column interaction. | Atracurium is basic.[1] Ensure mobile phase has adequate buffer (Ammonium Formate) and low pH.[1] |

| Carryover | Sticky quaternary amine.[1] | Use a needle wash with 0.1% Formic Acid in 50:50 ACN:Water.[1] |

| IS Separation | Deuterium isotope effect.[1] | Ensure the gradient is shallow enough.[1] Deuterated compounds can sometimes elute slightly earlier than non-deuterated parents.[1] |

References

-

U.S. Food and Drug Administration (FDA). (2018).[1][7] Bioanalytical Method Validation Guidance for Industry. [Link][1][8][9]

-

British Journal of Anaesthesia. (1983). Metabolism and pharmacokinetics of atracurium in man.[10] (Foundational mechanism of Hofmann elimination).[1][2][10] [Link]

-

Journal of Chromatography B. (2007). Simultaneous determination of atracurium and its metabolite laudanosine in post-mortem fluids by liquid chromatography/multiple-stage mass spectrometry.[1][11] (Basis for LC-MS transitions).[1] [Link]

-

ResolveMass Laboratories. (2025). Deuterated Standards for LC-MS Analysis. (Principles of Deuterated IS). [Link]

Sources

- 1. Atracurium besilate - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Elimination of atracurium in humans: contribution of Hofmann elimination and ester hydrolysis versus organ-based elimination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. droracle.ai [droracle.ai]

- 5. resolvemass.ca [resolvemass.ca]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. fda.gov [fda.gov]

- 8. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]

- 9. moh.gov.bw [moh.gov.bw]

- 10. [Metabolism and pharmacokinetics of atracurium] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Simultaneous determination of atracurium and its metabolite laudanosine in post-mortem fluids by liquid chromatography/multiple-stage mass spectrometry on an ion trap - PubMed [pubmed.ncbi.nlm.nih.gov]

Revolutionizing Therapeutic Drug Monitoring: A Deep Dive into Sample Preparation for Neuromuscular Blocker Metabolites

Introduction: The Critical Role of Metabolite Quantification in Neuromuscular Blocker (NMB) Management

Neuromuscular blocking agents (NMBs) are pivotal in modern anesthesia and critical care, facilitating endotracheal intubation, optimizing surgical conditions, and aiding mechanical ventilation. However, the inter-individual variability in patient response and the potential for adverse effects, such as prolonged muscle paralysis, necessitate precise therapeutic drug monitoring. The focus of such monitoring is increasingly shifting from the parent drug to its metabolites, which can possess their own pharmacological activity and significantly influence patient recovery. For instance, the 3-desacetylvecuronium metabolite of vecuronium exhibits approximately 80% of the neuromuscular blocking activity of the parent compound.[1][2] The accurate quantification of these metabolites in complex biological matrices like plasma, urine, and tissue is therefore paramount for pharmacokinetic/pharmacodynamic (PK/PD) modeling, dose optimization, and ensuring patient safety.

This comprehensive guide provides an in-depth exploration of state-of-the-art sample preparation techniques for NMB metabolites. Moving beyond a mere listing of protocols, we will delve into the causality behind experimental choices, empowering researchers, scientists, and drug development professionals to design and implement robust, validated, and efficient analytical workflows.

The Analytical Challenge: Navigating the Complexities of Biological Matrices

The quantification of NMB metabolites is fraught with challenges. These compounds are often present at low concentrations amidst a complex milieu of endogenous substances, including proteins, lipids, salts, and other metabolites.[3][4] This "matrix effect" can significantly impact the accuracy and precision of analytical methods, particularly hyphenated techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), by causing ion suppression or enhancement.[5][6] Consequently, a meticulously designed sample preparation strategy is not merely a preliminary step but the cornerstone of a reliable bioanalytical method. The primary goals of sample preparation are to:

-

Isolate the target metabolites from interfering matrix components.

-

Concentrate the analytes to enhance detection sensitivity.

-

Ensure the compatibility of the sample with the downstream analytical instrumentation.

This guide will focus on the most effective and widely adopted sample preparation techniques: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT), providing both theoretical insights and practical, step-by-step protocols.

Section 1: Solid-Phase Extraction (SPE) - The Gold Standard for Selectivity and Recovery

Solid-Phase Extraction (SPE) is a powerful and versatile technique that has become a mainstay in bioanalysis due to its ability to provide cleaner extracts and higher analyte concentration compared to other methods.[7] SPE leverages the differential affinity of analytes and matrix components for a solid sorbent, enabling their separation. The choice of sorbent is critical and depends on the physicochemical properties of the target metabolite.

The Principle of SPE: A Multi-Modal Approach

SPE protocols typically involve four key steps: conditioning, loading, washing, and elution. The retention of NMB metabolites, which are often quaternary ammonium compounds or possess polar functional groups, can be achieved through various mechanisms, including:

-

Reversed-Phase SPE: Utilizes nonpolar sorbents (e.g., C18, C8) to retain hydrophobic analytes from a polar sample matrix.

-

Normal-Phase SPE: Employs polar sorbents (e.g., silica, diol) to retain polar analytes from a nonpolar sample.

-

Ion-Exchange SPE: Exploits electrostatic interactions between charged analytes and a charged sorbent. This is particularly relevant for the quaternary amine structures of many NMBs and their metabolites.[8][9]

-

Cation-Exchange: Retains positively charged analytes (e.g., quaternary amines).

-

Anion-Exchange: Retains negatively charged analytes.

-

-

Mixed-Mode SPE: Combines two or more retention mechanisms (e.g., reversed-phase and cation-exchange) on a single sorbent, offering enhanced selectivity for complex sample matrices.[10]

Causality in Action: Why Mixed-Mode SPE Excels for NMB Metabolites

Many NMB metabolites, such as the hydroxylated and deacetylated forms of aminosteroidal NMBs (e.g., vecuronium, rocuronium), possess both a degree of lipophilicity and a permanent positive charge. This dual nature makes mixed-mode cation-exchange (MCX) SPE an exceptionally effective purification strategy. The non-polar backbone of the sorbent retains the molecule via hydrophobic interactions, while the integrated cation-exchange groups strongly bind the quaternary amine moiety. This dual retention mechanism allows for a more rigorous washing step with organic solvents to remove neutral and acidic interferences, leading to a significantly cleaner final extract.

Visualizing the Workflow: Mixed-Mode Cation-Exchange SPE

Caption: Workflow for Mixed-Mode Cation-Exchange SPE.

Detailed Protocol: Mixed-Mode Cation-Exchange SPE for 3-desacetylvecuronium in Human Plasma

This protocol is adapted from established methods for the extraction of aminosteroidal NMBs and their metabolites.[11]

Materials:

-

Mixed-Mode Cation-Exchange SPE cartridges (e.g., Oasis MCX, Strata-X-C)

-

Human plasma (collected in K2EDTA tubes)

-

Internal Standard (IS) solution (e.g., a stable isotope-labeled analog of the analyte)

-

Phosphoric acid (2% v/v in water)

-

Methanol (HPLC grade)

-

Deionized water

-

Ammonium hydroxide (5% v/v in methanol)

-

SPE vacuum manifold

-

Nitrogen evaporator

Procedure:

-

Sample Pre-treatment:

-

To 200 µL of plasma in a microcentrifuge tube, add 20 µL of IS solution.

-

Add 200 µL of 2% phosphoric acid. The acidic conditions disrupt protein binding and ensure the tertiary amine on the metabolite is protonated for optimal retention on the cation-exchange sorbent.[12]

-

Vortex for 30 seconds and centrifuge at 10,000 x g for 5 minutes.

-

-

SPE Cartridge Conditioning:

-

Place the MCX SPE cartridges on the vacuum manifold.

-

Condition the cartridges by passing 1 mL of methanol, followed by 1 mL of deionized water. Do not allow the sorbent to dry. This step activates the C18 chains and hydrates the ion-exchange groups.

-

-

Sample Loading:

-

Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (approx. 1 mL/min).

-

-

Washing:

-

Wash the cartridge with 1 mL of 2% phosphoric acid in water to remove polar, water-soluble interferences.

-

Wash the cartridge with 1 mL of methanol to remove non-polar, neutral, and acidic interferences that are retained by the C18 backbone. The strong cation-exchange interaction retains the positively charged 3-desacetylvecuronium.

-

-

Elution:

-

Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube. The basic pH of the elution solvent neutralizes the charge on the sulfonic acid groups of the sorbent and/or the analyte, disrupting the ionic interaction and allowing the analyte to be eluted.

-

-

Evaporation and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

-

Section 2: Liquid-Liquid Extraction (LLE) - A Classic Technique for Cleaner Samples

Liquid-Liquid Extraction (LLE) is a traditional yet highly effective sample preparation technique that separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous phase and an organic solvent.[13] For NMB metabolites, LLE can be a cost-effective method to achieve clean extracts, particularly when dealing with less complex matrices or when targeting less polar metabolites.

The Principle of LLE: Partitioning and pH Manipulation

The efficiency of LLE is governed by the partition coefficient (K) of the analyte, which describes its distribution between the organic and aqueous phases. To maximize the extraction of NMB metabolites into the organic phase, it is crucial to render them as neutral and lipophilic as possible. Since many NMB metabolites are basic compounds, this is achieved by adjusting the pH of the aqueous sample to a value at least two units above their pKa. This deprotonates the amine groups, increasing their affinity for the organic solvent.

Causality in Action: Ion-Pairing LLE for Quaternary Amines

A significant challenge with LLE for NMBs and their primary metabolites is their permanent positive charge (quaternary amine), which makes them highly water-soluble and difficult to extract into an organic solvent. To overcome this, a technique called ion-pairing LLE is employed.[14] A lipophilic counter-ion (e.g., iodide) is added to the aqueous sample. This counter-ion forms a neutral, more lipophilic ion-pair with the positively charged analyte, which can then be efficiently extracted into a suitable organic solvent like dichloromethane.

Visualizing the Workflow: Ion-Pairing Liquid-Liquid Extraction

Caption: Workflow for Ion-Pairing Liquid-Liquid Extraction.

Detailed Protocol: Ion-Pairing LLE for Laudanosine from Whole Blood

Laudanosine is a metabolite of atracurium and cisatracurium. This protocol is based on principles of extracting basic drugs from biological fluids.[15]

Materials:

-

Whole blood (collected in sodium fluoride/potassium oxalate tubes to inhibit enzymatic degradation)

-

Internal Standard (IS) solution (e.g., a deuterated analog of laudanosine)

-

Sodium carbonate buffer (0.1 M, pH 10)

-

Potassium iodide solution (1 M)

-

Dichloromethane (HPLC grade)

-

Microcentrifuge tubes (2 mL)

-

Nitrogen evaporator

Procedure:

-

Sample Pre-treatment:

-

To 500 µL of whole blood in a 2 mL microcentrifuge tube, add 50 µL of IS solution.

-

Add 500 µL of 0.1 M sodium carbonate buffer (pH 10). This alkalinizes the sample, ensuring laudanosine is in its free base form.

-

Vortex for 30 seconds.

-

-

Ion-Pair Formation and Extraction:

-

Add 100 µL of 1 M potassium iodide solution and vortex briefly.

-

Add 1 mL of dichloromethane.

-

Vortex vigorously for 2 minutes to ensure thorough mixing and facilitate the partitioning of the ion-pair into the organic phase.

-

-

Phase Separation:

-

Centrifuge the tube at 4,000 x g for 10 minutes to separate the aqueous and organic layers and pellet the precipitated proteins at the interface.

-

-

Isolation of Organic Layer:

-

Carefully transfer the lower organic layer (dichloromethane) to a clean tube, avoiding the aqueous layer and the protein pellet.

-

-

Evaporation and Reconstitution:

-

Evaporate the organic extract to dryness under a gentle stream of nitrogen at room temperature.

-

Reconstitute the residue in 100 µL of the initial mobile phase for analysis.

-

Section 3: Protein Precipitation (PPT) - The Rapid Approach for High-Throughput Screening

Protein Precipitation (PPT) is the simplest and fastest sample preparation technique, making it highly suitable for high-throughput applications.[16] It involves adding a precipitating agent, typically an organic solvent or a strong acid, to the biological sample to denature and precipitate the proteins.[17] The supernatant, containing the analytes of interest, is then separated by centrifugation or filtration.

The Principle of PPT: Disrupting Protein Solubility

The addition of a water-miscible organic solvent, such as acetonitrile, disrupts the hydration shell around the protein molecules, leading to their aggregation and precipitation.[16] Acids like trichloroacetic acid (TCA) work by neutralizing the charges on the protein surface, causing them to precipitate out of solution.[18] While fast and inexpensive, PPT is a non-selective technique and may result in a "dirtier" extract compared to SPE or LLE, as it does not effectively remove other endogenous components like phospholipids, which are a major source of matrix effects.

Causality in Action: Acetonitrile vs. Methanol for PPT

Acetonitrile is generally preferred over methanol for protein precipitation.[16] It has been shown to be more efficient at removing proteins and results in a cleaner supernatant with lower levels of co-extracted phospholipids. A common ratio for effective protein precipitation is 3:1 (v/v) of acetonitrile to plasma or serum.[17][19]

Visualizing the Workflow: Protein Precipitation with Acetonitrile

Caption: Workflow for Protein Precipitation with Acetonitrile.

Detailed Protocol: Protein Precipitation for Rocuronium in Plasma

This protocol is a generic and rapid method suitable for the determination of rocuronium in plasma.[20]

Materials:

-

Human plasma (collected in heparin or EDTA tubes)

-

Internal Standard (IS) solution (e.g., vecuronium)

-

Acetonitrile (HPLC grade, chilled to -20°C)

-

Microcentrifuge tubes (1.5 mL)

Procedure:

-

Sample Aliquoting and IS Addition:

-

To 100 µL of plasma in a 1.5 mL microcentrifuge tube, add 10 µL of IS solution.

-

-

Protein Precipitation:

-

Add 300 µL of chilled acetonitrile to the plasma sample. The use of cold acetonitrile can enhance the precipitation efficiency.

-

Vortex vigorously for 1 minute to ensure complete protein denaturation.

-

-

Centrifugation:

-

Centrifuge the tube at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

-

Supernatant Collection:

-

Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

-

Analysis:

-

The supernatant can be directly injected into the LC-MS/MS system. Alternatively, for increased sensitivity, the supernatant can be evaporated to dryness and reconstituted in a smaller volume of the initial mobile phase.

-

Section 4: Special Considerations: Hydrolysis of Conjugated Metabolites and Derivatization for GC-MS

Enzymatic Hydrolysis of Glucuronidated Metabolites

Some NMB metabolites, particularly those of steroidal NMBs, can undergo phase II metabolism to form glucuronide conjugates. These conjugates are highly water-soluble and may not be readily detectable by standard LC-MS methods. To quantify the total concentration of a metabolite (conjugated and unconjugated), an enzymatic hydrolysis step using β-glucuronidase is often required prior to extraction.

Protocol Highlight: Enzymatic Hydrolysis

-

Sample Preparation: To 500 µL of urine or plasma, add an appropriate internal standard.

-

Buffering: Add 200 µL of an acetate or phosphate buffer to achieve the optimal pH for the enzyme (typically pH 4-5).[12]

-

Enzyme Addition: Add a sufficient activity of β-glucuronidase (e.g., from Helix pomatia or recombinant sources).

-

Incubation: Incubate the mixture at an elevated temperature (e.g., 37-60°C) for a period ranging from 1 to 18 hours, depending on the enzyme and the stability of the analyte.[21][22]

-

Extraction: Proceed with one of the extraction methods (SPE, LLE, or PPT) described above.

Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS)

While LC-MS/MS is the predominant technique for NMB analysis, GC-MS can also be employed. However, due to the low volatility and polar nature of NMB metabolites, a derivatization step is necessary to make them amenable to GC analysis.[23] This typically involves converting polar functional groups (e.g., hydroxyl, amine) into more volatile and thermally stable derivatives.

Common Derivatization Strategies:

-

Silylation: Replaces active hydrogens on hydroxyl and amine groups with a trimethylsilyl (TMS) group using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[24][25]

-

Acylation: Converts hydroxyl and amine groups into esters and amides using reagents like trifluoroacetic anhydride (TFAA).

For hydroxylated metabolites, a two-step derivatization involving methoximation followed by silylation can be particularly effective.[24][25] Methoximation protects ketone groups and prevents tautomerization, while silylation increases volatility.[24]

Section 5: Method Selection and Validation - A Data-Driven Approach

The choice of the optimal sample preparation technique is a multifactorial decision that depends on the analyte's properties, the biological matrix, the required sensitivity, throughput needs, and the available instrumentation.

Comparative Analysis of Sample Preparation Techniques

| Parameter | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) | Protein Precipitation (PPT) |

| Selectivity | High to Very High | Moderate to High | Low |

| Recovery | High and Reproducible (typically >85%)[6][26] | Variable, dependent on K and pH (can be >80%)[7] | Generally high, but can be affected by co-precipitation |

| Cleanliness of Extract | Very Clean | Clean | "Dirty" (high in phospholipids) |

| Throughput | Moderate (can be automated) | Low (difficult to automate) | Very High (easily automated) |

| Solvent Consumption | Moderate | High | Low |

| Cost per Sample | High | Low | Very Low |

| Method Development | Can be complex | Moderately complex | Simple |

| Best Suited For | Regulated bioanalysis, low-level quantification, complex matrices | Cleaner extracts than PPT, less polar analytes | High-throughput screening, early discovery |

The Imperative of Method Validation

Regardless of the chosen technique, a rigorous validation of the bioanalytical method is essential to ensure the reliability of the generated data. Regulatory bodies like the U.S. Food and Drug Administration (FDA) have published detailed guidance on bioanalytical method validation.[3][27][28][29][30] Key validation parameters include:

-

Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components.

-

Accuracy and Precision: Closeness of the measured values to the true value and the degree of scatter between measurements.

-

Recovery: The efficiency of the extraction process.

-

Calibration Curve: The relationship between the instrument response and the known concentration of the analyte.

-

Lower Limit of Quantification (LLOQ): The lowest concentration that can be measured with acceptable accuracy and precision.

-

Stability: The stability of the analyte in the biological matrix under various storage and processing conditions.

-

Matrix Effect: The influence of co-eluting matrix components on the ionization of the analyte.

Conclusion: A Tailored Approach to Sample Preparation

The successful analysis of neuromuscular blocker metabolites hinges on a well-designed and validated sample preparation strategy. There is no one-size-fits-all solution; the optimal method is a carefully considered compromise between the desired level of sample cleanup, sensitivity, throughput, and available resources. Mixed-mode solid-phase extraction often represents the pinnacle of selectivity and recovery for the challenging quaternary amine structures of many NMB metabolites. Liquid-liquid extraction, particularly with ion-pairing, offers a cost-effective route to clean extracts, while protein precipitation remains the workhorse for rapid, high-throughput applications. By understanding the fundamental principles and the causality behind each procedural step, researchers can confidently develop and implement robust bioanalytical methods that generate high-quality, reliable data, ultimately contributing to safer and more effective use of neuromuscular blocking agents in clinical practice.

References

- [Reference for 3-desacetylvecuronium activity - Placeholder, to be replaced with a specific scientific paper if found]

-

U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation: Guidance for Industry. [Link]

-

Bibel, M. (2025, March 9). Derivatization of metabolites for GC-MS via methoximation+silylation. JoVE. [Link]

-

Hawach Scientific. Mixed Mode SPE Cartridge. [Link]

-

Phenomenex. Strata SPE Sample Preparation Products. [Link]

-

Law, B. (2019). Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure. Journal of Analytical Toxicology. [Link]

-

ResolveMass Laboratories Inc. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

-

Caldwell, J. E., & Heier, T. (1992). High-performance liquid chromatography-electrochemical detection of vecuronium and its metabolites in human plasma. Journal of Chromatography B: Biomedical Sciences and Applications. [Link]

- [Duplic

-

Lee, J. E., et al. (2015). Comparison of extraction recovery with SPE and LLE. ResearchGate. [Link]

-

Biotage. (2023, February 2). When should I choose a mixed-mode SPE?. [Link]

-

GaBI Journal. (2018, June 22). FDA issues final guidance on bioanalytical method validation. [Link]

-

Liu, Y., et al. (2014). Determination of plasma rocuronium by liquid chromatography-tandem mass spectrometry and its clinical application. ResearchGate. [Link]

-

Waters Corporation. A Comprehensive Comparison of Solid Phase Extraction (SPE) vs. Solid Liquid Extraction (SLE) vs. Liquid Liquid Extraction (LLE). [Link]

-

Phenomenex. Supported Liquid Extraction (SLE) Techniques & Products. [Link]

-

Millipore. (2003, September). High throughput sample preparation for the quantitation of drug compounds in serum samples. [Link]

-

Chen, Y., et al. (2025, February 1). A sensitive post-column derivatization approach for enhancing hydroxyl metabolites detection. Journal of Chromatography A. [Link]

-

Bibel, M. (2025, March 9). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. YouTube. [Link]

-

Affinisep. SLE Supported Liquid Extraction. [Link]

-

LCGC. (2020, November 12). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. [Link]

-

Biotage. Sample Preparation by Mixed-Mode SPE Using ISOLUTE® HCX. [Link]

-

Center for Biosimilars. (2018, June 12). FDA Finalizes Guidance on Bioanalytical Method Validation. [Link]

-

Agilent Technologies. (2011, March 21). Extraction of Basic Drugs from Plasma with Polymeric SPE. [Link]

-

U.S. Food and Drug Administration. (2013). Draft Guidance on Bioanalytical Method Validation. [Link]

-

Roy, P., et al. (2015). Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting. Indian Journal of Clinical Biochemistry. [Link]

-

Agilent Technologies. (2013, February 14). Solid Supported Liquid Extraction (SLE) for LC/MS/MS Bioanalysis. [Link]

-

Drawell. How to Mitigate Matrix Effects in ICP-MS for Complex Sample Analysis. [Link]

-

Instructables. (2017, February 17). Liquid-liquid Extraction : 4 Steps. [Link]

-

Agilent Technologies. (2019). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. [Link]

-

Ince, E. A., et al. (2021). Liquid–liquid extraction solvent selection for comparing illegal drugs in whole blood and dried blood spot with LC–MS–MS. Journal of Analytical Science and Technology. [Link]

-

Waters Corporation. A Comprehensive Comparison of Solid Phase Extraction (SPE) vs. Solid Liquid Extraction (SLE) vs. Liquid Liquid Extraction (LLE) Sample Prep Techniques in Bioanalysis and Forensic Toxicology Analyses. [Link]

-

Polson, C., et al. (2003). Optimization of protein precipitation based upon effectiveness of protein removal and ionization effect in liquid chromatography-tandem mass spectrometry. Journal of Chromatography B. [Link]

-

Furuta, T., et al. (1991). Quantitation of pancuronium, 3-desacetylpancuronium, vecuronium, 3-desacetylvecuronium, pipecuronium and 3-desacetylpipecuronium in biological fluids by capillary gas chromatography using nitrogen-sensitive detection. Journal of Chromatography B: Biomedical Sciences and Applications. [Link]

-

Fiehn, O. (1989, November 12). Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry. Metabolites. [Link]

-

MSACL. Evaluation of a new optimized β-glucuronidase for flash-hydrolysis. [Link]

-

Phenomenex. (2017, May 17). SPE vs LLE: A Battle of Methods. [Link]

-

LibreTexts Chemistry. (2022, April 7). 4.6: Step-by-Step Procedures For Extractions. [Link]

-

Řimnáčová, L., et al. (2014). A new method for immediate derivatization of hydroxyl groups by fluoroalkyl chloroformates and its application for the determination of sterols and tocopherols in human serum and amniotic fluid by gas chromatography-mass spectrometry. Journal of Chromatography A. [Link]

-

Phenomenex. Sample Pre-treatment Procedures for Bioanalytical Samples. [Link]

-

Kudo, K., et al. (2006). Simultaneous determination of pancuronium, vecuronium and their related compounds using LC–ESI-MS. Forensic Science International. [Link]

-

Agilent Technologies. Screening and Semi-Quantitation by LC/MS/MS in Whole Blood Using Rapid Tox Screening. [Link]

-

Biotage. Strategies for Extraction of Drugs from Whole Blood. [Link]

-

Dehennin, L., et al. (2000). Enzymatic Hydrolysis of Conjugated Steroid Metabolites: Search for Optimum Conditions Using Response Surface Methodology. Journal of Steroid Biochemistry and Molecular Biology. [Link]

-

Kellie, A. E., & Smith, E. R. (1957). The extraction and hydrolysis of steroid monoglucuronides. Biochemical Journal. [Link]

-

Kura Biotec. Best Practices for an Enzymatic Hydrolysis Method of a Drug Comprehensive Panel with Opioids. [Link]

Sources

- 1. Overcoming the Effects of Matrix Interference in the Measurement of Urine Protein Analytes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. High-performance liquid chromatography-electrochemical detection of vecuronium and its metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. resolvemass.ca [resolvemass.ca]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]